molecular formula C8H8N4O2 B571590 (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 115103-10-1

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No.: B571590
CAS No.: 115103-10-1
M. Wt: 192.178
InChI Key: BRGDBWNIKSYHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound with the molecular formula C8H8N4O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by a benzodiazole ring substituted with a nitro group and a methanamine group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine typically involves the nitration of 1H-1,3-benzodiazole followed by the introduction of a methanamine group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent amination can be achieved through a reaction with formaldehyde and ammonia under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial agent.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • (5-nitro-1H-benzimidazol-2-yl)methanamine
  • (5-nitro-1H-1,3-benzodiazol-2-yl)ethanamine
  • (5-nitro-1H-1,3-benzodiazol-2-yl)propanamine

Uniqueness

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a nitro group and a methanamine group allows for diverse reactivity and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(6-nitro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGDBWNIKSYHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.